molecular formula C11H19N5O B12311966 3-((Methylamino)methyl)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol

3-((Methylamino)methyl)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B12311966
M. Wt: 237.30 g/mol
InChI Key: SGILDKKNXBJZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Methylamino)methyl)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a pyrimidine moiety, both of which are functionalized with methylamino groups. The presence of these functional groups makes the compound highly reactive and suitable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Methylamino)methyl)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring. The reaction conditions often include the use of a strong base and a suitable solvent.

    Functionalization of the Pyrimidine Moiety: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the pyrrolidine intermediate.

    Introduction of Methylamino Groups: The final step involves the introduction of methylamino groups through a reductive amination reaction. This step typically requires the use of a reducing agent such as sodium cyanoborohydride and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-((Methylamino)methyl)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Various nucleophiles such as halides, amines, and alcohols, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-((Methylamino)methyl)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-((Methylamino)methyl)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to inhibition or activation of the target’s function. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Similar Compounds

    3-((Amino)methyl)-1-(6-(amino)pyrimidin-4-yl)pyrrolidin-3-ol: Similar structure but lacks methyl groups.

    3-((Ethylamino)methyl)-1-(6-(ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol: Similar structure but contains ethyl groups instead of methyl groups.

Uniqueness

The presence of methylamino groups in 3-((Methylamino)methyl)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol enhances its reactivity and binding affinity compared to similar compounds. This makes it more effective in its applications, particularly in enzyme inhibition and receptor binding studies.

Properties

Molecular Formula

C11H19N5O

Molecular Weight

237.30 g/mol

IUPAC Name

3-(methylaminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol

InChI

InChI=1S/C11H19N5O/c1-12-6-11(17)3-4-16(7-11)10-5-9(13-2)14-8-15-10/h5,8,12,17H,3-4,6-7H2,1-2H3,(H,13,14,15)

InChI Key

SGILDKKNXBJZAV-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CCN(C1)C2=NC=NC(=C2)NC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.